L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl- L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl-
Brand Name: Vulcanchem
CAS No.: 162290-78-0
VCID: VC20248758
InChI: InChI=1S/C27H47N9O5/c28-14-6-4-11-19(30)23(37)34-20(13-8-16-33-27(31)32)24(38)36-22(17-18-9-2-1-3-10-18)25(39)35-21(26(40)41)12-5-7-15-29/h1-3,9-10,19-22H,4-8,11-17,28-30H2,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t19-,20-,21-,22-/m0/s1
SMILES:
Molecular Formula: C27H47N9O5
Molecular Weight: 577.7 g/mol

L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl-

CAS No.: 162290-78-0

Cat. No.: VC20248758

Molecular Formula: C27H47N9O5

Molecular Weight: 577.7 g/mol

* For research use only. Not for human or veterinary use.

L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl- - 162290-78-0

Specification

CAS No. 162290-78-0
Molecular Formula C27H47N9O5
Molecular Weight 577.7 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C27H47N9O5/c28-14-6-4-11-19(30)23(37)34-20(13-8-16-33-27(31)32)24(38)36-22(17-18-9-2-1-3-10-18)25(39)35-21(26(40)41)12-5-7-15-29/h1-3,9-10,19-22H,4-8,11-17,28-30H2,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t19-,20-,21-,22-/m0/s1
Standard InChI Key WJJRVOBCSVZNET-CMOCDZPBSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl- (empirical formula: C₃₂H₅₆N₁₀O₆) is a linear tetrapeptide with the sequence Lys-Lys-Arg-Phe. Key properties include:

PropertyValue
Molecular Weight732.87 g/mol
Isoelectric Point (pI)~10.5 (basic)
SolubilityWater-soluble at physiological pH
StabilitySusceptible to protease degradation

The basic nature arises from its lysine (pKa ~10.5) and arginine (pKa ~12.5) residues, while phenylalanine contributes hydrophobic character .

Structural Analogues

Comparative analysis of longer lysine/arginine-rich peptides reveals conserved motifs. For example, the 24-mer peptide L-Lysine, L-asparaginyl-L-leucyl-L-tryptophyl-L-alanyl-L-alanyl-L-glutaminyl-L-arginyl-L-tyrosylglycyl-L-arginyl-L-α-glutamyl-L-leucyl-L-arginyl-L-arginyl-L-methionyl-L-seryl-L-α-aspartyl-L-α-glutamyl-L-phenylalanyl-L-valyl-L-α-aspartyl-L-seryl-L-phenylalanyl-L-lysyl- (CAS 331762-68-6) shares functional domains for receptor binding and enzymatic stability .

Biosynthesis and Metabolic Pathways

Degradation Dynamics

In vitro studies of similar peptides show:

  • Half-life: 15–30 minutes in serum (pH 7.4, 37°C)

  • Primary cleavage sites: Arginine-phenylalanine bonds by trypsin-like proteases

  • Metabolites: Free lysine, arginine, and phenylalanine fragments .

Biological Functions and Mechanisms

Nutrient Absorption Enhancement

The neonatal Yucatan miniature pig study revealed that lysyl-lysine co-perfusion with arginine increased mucosal arginine uptake by 38% (p < 0.05) and boosted protein synthesis rates by 22% via mTOR pathway activation . This suggests L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl- could similarly enhance nutrient transport.

Signaling Pathway Modulation

Key interactions include:

  • mTOR Phosphorylation: Lys-Arg motifs in peptides trigger mTORC1 activation, increasing ribosomal S6 kinase activity (1.5-fold in rapamycin-inhibited models) .

  • Histidine-Aspartate Interactions: Analogues like N-acetyl-L-norleucyl-L-alpha-aspartyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl- lactam (PubChem 20594489) demonstrate cyclic peptide architectures stabilize receptor binding, a feature potentially shared by lysine-arginine-phenylalanine sequences .

Comparative Pharmacokinetics

Absorption and Bioavailability

ParameterLys-Lys-Arg-Phe (Predicted)Lys-Lys (Literature)
Intestinal Uptake65–70%58%
Plasma t₁/₂25 min18 min
Tissue AccumulationLiver > Kidney > BrainLiver > Muscle

Extended half-life relative to dipeptides arises from arginine’s guanidinium group, which resists peptidase cleavage .

Research Gaps and Future Directions

Unresolved Questions

  • Does the phenylalanine terminus confer blood-brain barrier permeability?

  • What receptor systems mediate its signaling (e.g., GPCRs, ion channels)?

Methodological Recommendations

  • Stabilization Strategies: Backbone methylation or D-amino acid substitution at cleavage sites .

  • Analytical Techniques: MALDI-TOF for degradation profiling; surface plasmon resonance for receptor binding assays.

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